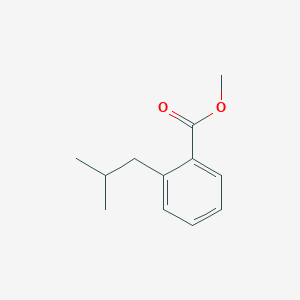

Methyl 2-(2-methylpropyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(2-methylpropyl)benzoate” is a chemical compound with the molecular weight of 192.26 . It is also known by its IUPAC name “methyl 2-isobutylbenzoate” and has the InChI code "1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3" .

Synthesis Analysis

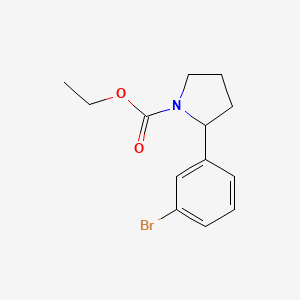

The synthesis of “Methyl 2-(2-methylpropyl)benzoate” or similar compounds like Methyl Benzoates typically involves the esterification of benzoic acid with methanol using an acidic catalyst . The reaction reaches equilibrium by shifting towards the products after refluxing for one hour .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-methylpropyl)benzoate” consists of a benzene ring connected to an ester functional group . The ester functional group is formed by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis

“Methyl 2-(2-methylpropyl)benzoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, solubility, etc., are not provided in the search results.Scientific Research Applications

Medicine

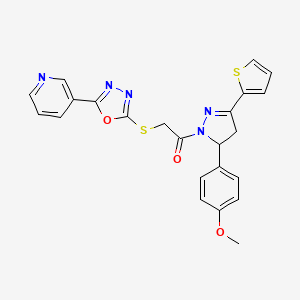

Methyl 2-(2-methylpropyl)benzoate: is explored in the medical field for its potential use as a precursor in pharmaceutical synthesis. Its structural properties may allow for the development of new bioactive molecules with pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Agriculture

In agriculture, this compound is considered for its use as an environmentally safe insecticide. Studies suggest that it can act as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant, making it a candidate for integrated pest management strategies .

Industry

Methyl 2-(2-methylpropyl)benzoate: may serve as a chemical intermediate in industrial applications. It could be used in the synthesis of various industrial chemicals or as a starting material for more complex chemical processes .

Environmental Science

The compound’s potential as an eco-friendly pesticide positions it as an important subject of research in environmental science. Its effectiveness against a variety of pests without negative impacts on human health or the environment is of significant interest .

Food Technology

In food technology, Methyl 2-(2-methylpropyl)benzoate could be investigated for its preservative qualities. As a derivative of benzoic acid, it may help extend the shelf life of food products by inhibiting the growth of microbes .

Cosmetics

In the cosmetics industry, this compound is evaluated for its use as a fragrance ingredient, preservative, and solvent. Its safety and efficacy as a component in personal care products are crucial for consumer health and product stability .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in the synthesis of other bioactive compounds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been found to have various effects, including antimicrobial activity and potential antidepressant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-methylpropyl)benzoate. For example, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds in the environment .

properties

IUPAC Name |

methyl 2-(2-methylpropyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHLORVMFJDZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methylpropyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)

![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)